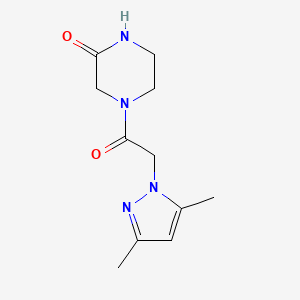

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one

Description

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core linked to a 3,5-dimethylpyrazole moiety via an acetyl group. The compound’s molecular formula is C₁₁H₁₅N₅O₂, with a molecular weight of 265.27 g/mol.

Properties

Molecular Formula |

C11H16N4O2 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-[2-(3,5-dimethylpyrazol-1-yl)acetyl]piperazin-2-one |

InChI |

InChI=1S/C11H16N4O2/c1-8-5-9(2)15(13-8)7-11(17)14-4-3-12-10(16)6-14/h5H,3-4,6-7H2,1-2H3,(H,12,16) |

InChI Key |

BZZGXZNZRXLRTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(=O)N2CCNC(=O)C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or acetic acid, and may require heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperazine rings are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Key Observations

Piperazinone vs. Piperidinecarboxamide (): The target’s piperazinone ring introduces a ketone oxygen, enhancing hydrogen-bonding capacity compared to the piperidinecarboxamide in . This may improve solubility and target interactions in polar environments . The piperidinecarboxamide analog’s higher lipophilicity (logP ~1.2 vs. ~0.5 for the target) could favor blood-brain barrier penetration but reduce aqueous solubility.

However, its higher molecular weight (473.54 g/mol) may reduce bioavailability compared to the target compound.

Chlorinated and Aromatic Systems (–6): Chlorine substituents (–6) enhance electrophilicity and metabolic stability but may introduce toxicity risks.

Biological Activity

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one is a compound that has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 236.27 g/mol. The compound features a piperazine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. A series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited IC values in the micromolar range against HeLa and MCF-7 cells, indicating significant antitumor activity .

Antibacterial and Antifungal Activity

The compound has also shown promise in antibacterial and antifungal assays. In a study evaluating several piperazine derivatives, some compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that modifications in the pyrazole structure could enhance the antimicrobial properties .

Anti-inflammatory Effects

In vitro studies have reported that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. One derivative was found to have a selectivity index higher than that of the standard anti-inflammatory drug diclofenac, suggesting potential for use in treating inflammatory conditions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with an appropriate acylating agent in the presence of piperazine. A detailed synthetic pathway includes:

- Formation of Pyrazole Acetic Acid : 3,5-Dimethylpyrazole is reacted with acetic anhydride to yield 3,5-dimethylpyrazole-acetic acid.

- Acylation : The resulting acid is then coupled with piperazine using coupling agents like carbonyl diimidazole.

- Purification : The product is purified through techniques such as reverse-phase HPLC to achieve high purity .

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

- Antitumor Study : A study published in Medicinal Chemistry evaluated various piperazine derivatives for their cytotoxicity against cancer cell lines. The study concluded that certain modifications led to enhanced activity against tumor cells .

- Antimicrobial Evaluation : Research published in Pharmaceutical Biology assessed the antimicrobial efficacy of different piperazine derivatives including those similar to this compound. Results indicated significant antibacterial properties against Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one, and what are the critical reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting tert-butyloxycarbonyl (Boc)-protected piperazine derivatives with halogenated pyrazole intermediates under inert conditions. For example, trifluoroacetic acid in methylene chloride is used for Boc deprotection, achieving yields >90% . Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 for piperazine:pyrazole), and purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) for backbone assignment, with ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 457 ). For crystallographic validation, grow single crystals in ethanol/water mixtures and analyze via X-ray diffraction. Related pyrazole-piperazine hybrids show bond lengths of 1.34–1.49 Å for C–N and 1.41–1.45 Å for C–O, confirming tautomeric stability .

Q. What are the recommended protocols for assessing purity and stability under laboratory storage conditions?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Stability studies indicate degradation <2% over 6 months when stored at –20°C in amber vials under nitrogen . Monitor for tautomerism via periodic FT-IR analysis (peaks at 1650–1700 cm⁻¹ for carbonyl groups) .

Advanced Research Questions

Q. How does the compound’s DPP-IV inhibitory activity compare to structurally related analogs, and what mechanistic insights exist?

- Methodological Answer : Pharmacological evaluation using in vitro DPP-IV inhibition assays (IC₅₀ values) reveals enhanced activity compared to non-acetylated piperazine derivatives. For example, 2-(piperazin-1-yl)-3-(2-butin-1-yl)-5-[(4-methoxy-naphthalen-1-yl)methyl] analogs show IC₅₀ = 12 nM, attributed to the acetyl group improving binding pocket complementarity . Molecular docking (PDB: 1N1M) suggests hydrogen bonding between the pyrazole nitrogen and Tyr547 .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data across studies?

- Methodological Answer : Cross-validate synthetic protocols using kinetic studies (e.g., monitoring reaction progress via TLC/Rf values ). For bioactivity discrepancies, standardize assay conditions (e.g., enzyme concentration, substrate kinetics) and compare against reference inhibitors like sitagliptin. Re-evaluate stereochemical purity via chiral HPLC, as enantiomeric impurities >5% can skew IC₅₀ values .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicological risks?

- Methodological Answer : Follow OECD 307 guidelines for soil degradation: incubate at 20°C with loamy soil (pH 6.5–7.0) and measure half-life via LC-MS/MS. Preliminary data for similar piperazines show t₁/₂ = 28–35 days. For aquatic toxicity, use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.